Defluoro Levofloxacin

Beschreibung

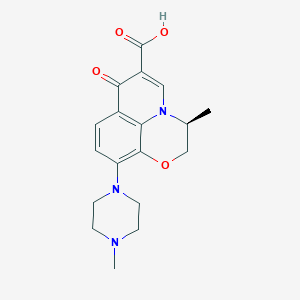

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIAKDHRADSBT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151845 | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117620-85-6 | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-DESFLUORO LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Defluoro Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Defluoro Levofloxacin, a known impurity and structural analog of the fluoroquinolone antibiotic, Levofloxacin. This document outlines the key analytical techniques, presents available data in a structured format, and illustrates the logical workflows involved in the identification and characterization of this compound.

Compound Identification and Physicochemical Properties

This compound, also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a critical compound to monitor during the manufacturing and stability testing of Levofloxacin.[1][2] Its chemical structure differs from the parent drug by the absence of a fluorine atom at the C-8 position of the quinolone ring system.

A summary of its key identification and physicochemical properties is presented in Table 1.

| Property | Data | Source |

| Chemical Name | (-)-(S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [1][2] |

| Synonyms | This compound, Levofloxacin Desfluoro Impurity, Levofloxacin EP Impurity D, Levofloxacin USP Related Compound F | [1][2][3] |

| CAS Number | 117620-85-6 | [1][2] |

| Molecular Formula | C₁₈H₂₁N₃O₄ | [1] |

| Molecular Weight | 343.38 g/mol | [1] |

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques. While comprehensive 2D NMR data is not widely published, the following tables summarize the available and expected data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to elucidating the precise arrangement of atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| Data not fully available in public sources. Expected signals would correspond to the methyl, piperazinyl, and aromatic protons of the core structure. |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Specific data not publicly available. Expected signals include those for the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons of the piperazine (B1678402) and oxazine (B8389632) rings. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| Data not fully available in public sources. Expected [M+H]⁺ would be approximately 344.1559. | C₁₈H₂₂N₃O₄⁺ |

Experimental Protocols

The definitive identification of this compound necessitates a suite of analytical experiments. The following protocols are representative of the methods employed for the analysis of Levofloxacin and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of this compound in pharmaceutical samples.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve separation from Levofloxacin and other related impurities.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where both Levofloxacin and this compound exhibit significant absorbance.

-

Identification : The retention time of the this compound peak is compared to that of a certified reference standard.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. While full datasets for this compound are not publicly available, a comprehensive analysis would include:

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Experiments :

-

¹H NMR : To identify the number and types of protons.

-

¹³C NMR : To identify the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC) : To establish connectivity between protons and carbons, confirming the overall structure. These experiments are crucial for unambiguously assigning all signals and confirming the absence of the fluorine atom.[1]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source : Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Analysis :

-

Full Scan MS : To determine the molecular weight of the compound.

-

Tandem MS (MS/MS) : To induce fragmentation of the molecular ion. The resulting fragmentation pattern provides evidence for the connectivity of the different parts of the molecule and can be used to differentiate it from other isomers.

-

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key aspects of the structure elucidation process and the chemical relationship between Levofloxacin and its defluorinated impurity.

Caption: Workflow for the Elucidation of this compound.

References

Defluoro Levofloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defluoro Levofloxacin, a significant impurity and non-fluorinated analog of the potent fluoroquinolone antibiotic Levofloxacin, serves as a critical reference standard in pharmaceutical research and development. Its structural similarity to Levofloxacin makes it indispensable for metabolic pathway analysis, impurity profiling, and the validation of bioanalytical methods.[1] This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and mechanism of action.

Chemical Properties

This compound, also known by its synonyms including 9-Desfluoro Levofloxacin and Levofloxacin Related Compound F (USP), is a white to pale yellow solid.[2] The fundamental chemical and physical properties of this compound are summarized in the tables below.

Identification

| Property | Value | Reference |

| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | [2][3] |

| CAS Number | 117620-85-6 | [2][4][5] |

| Molecular Formula | C₁₈H₂₁N₃O₄ | [2][4][5] |

| Molecular Weight | 343.39 g/mol | [2][5] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | >184°C (decomposes) | [2] |

| Boiling Point | 561.4 ± 50.0 °C (Predicted) | [4][6] |

| Solubility | Slightly soluble in DMSO and methanol (B129727) (with sonication and heating); insoluble in water. | [2] |

| pKa | 5.70 ± 0.40 (Predicted) | |

| logP | -0.5 (Computed by XLogP3) | [3] |

| Appearance | White to Pale Yellow Solid | [2] |

Experimental Protocols

Accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) is crucial for drug development.[7] The following sections outline standardized experimental protocols that can be employed to determine the key chemical properties of this compound.

Determination of Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

An excess amount of solid this compound is added to a series of vials containing different aqueous buffer solutions with pH values ranging from acidic to basic.

-

The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).

Protocol:

-

A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

The titration curve (pH versus volume of titrant) is plotted, and the pKa value is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

A known concentration of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis of this compound

The synthesis of this compound, an analog of Levofloxacin, generally follows the established synthetic routes for fluoroquinolones. A representative workflow for the synthesis is depicted below. The process typically involves the construction of the core tricyclic ring system followed by the introduction of the N-methylpiperazine side chain.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Defluoro Levofloxacin: A Technical Deep Dive into its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Defluoro Levofloxacin (B1675101), a non-fluorinated analog of the widely used fluoroquinolone antibiotic, levofloxacin. By examining its biochemical targets, antibacterial spectrum, and the structural implications of fluorine removal, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential and limitations.

Introduction: The Significance of the C-6 Fluorine in Quinolones

The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the C-6 position of the quinolone core, represents a significant advancement in antibacterial therapy. This structural feature is widely recognized for conferring broad-spectrum activity, enhancing the inhibition of bacterial DNA gyrase, and improving cell membrane permeability[1]. Levofloxacin, the levorotatory isomer of ofloxacin (B1677185), is a prominent member of this class, exhibiting potent activity against a wide range of Gram-positive and Gram-negative bacteria[2][3]. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4].

Defluoro Levofloxacin, as its name suggests, lacks this critical C-6 fluorine atom. Understanding the consequences of this structural modification on the compound's interaction with its molecular targets and its overall antibacterial efficacy is crucial for the rational design of new antibacterial agents.

Mechanism of Action: Targeting Bacterial DNA Replication

Similar to its fluorinated counterpart, the primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase[5]. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that arises during replication[4].

The proposed signaling pathway for the inhibitory action of this compound is depicted below:

By binding to DNA gyrase, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved but not resealed. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately halting DNA replication and leading to bacterial cell death. While the primary target is DNA gyrase, it is plausible that, like other quinolones, this compound also exhibits some inhibitory activity against topoisomerase IV, another type II topoisomerase crucial for the segregation of daughter chromosomes during cell division[6].

Quantitative Analysis of Biological Activity

The removal of the C-6 fluorine atom is generally associated with a reduction in antibacterial potency. The available data for non-fluorinated levofloxacin analogs and other non-fluorinated quinolones (NFQs) supports this structure-activity relationship.

Enzyme Inhibition: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Studies on non-fluorinated analogs of levofloxacin have reported IC50 values against bacterial enzymes.

| Compound | Target Enzyme | Organism | IC50 (µg/mL) | Reference |

| Non-fluorinated Levofloxacin Analog 1 | DNA Gyrase | Escherichia coli | 3.2 | [6] |

| Non-fluorinated Levofloxacin Analog 2 | DNA Gyrase | Escherichia coli | 6.4 | [6] |

| 8-Methoxy Non-fluorinated Quinolones (NFQs) | DNA Gyrase | Escherichia coli | 1.6 - 3.2 | [5] |

| Levofloxacin | DNA Gyrase | Escherichia coli | 0.65 | [7] |

| Ciprofloxacin (B1669076) | DNA Gyrase | Escherichia coli | ~1.6-3.2 | [5] |

Table 1: Comparative IC50 values of non-fluorinated quinolones and fluoroquinolones against DNA gyrase.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC data for this compound against a wide range of bacteria is limited in the public domain, studies on other non-fluorinated quinolones provide valuable insights into their antibacterial spectrum.

| Compound Class | Bacterial Species | Resistance Profile | MIC (µg/mL) | Reference |

| Non-fluorinated Quinolones (NFQs) | Staphylococcus aureus | Methicillin-resistant (MRSA), Ciprofloxacin-resistant | ≤1.0 | [1] |

| Non-fluorinated Quinolones (NFQs) | Enterobacteriaceae | Quinolone-susceptible | Generally active | [1] |

| Non-fluorinated Quinolones (NFQs) | Pseudomonas aeruginosa | - | Not very active | [1] |

| Levofloxacin | Staphylococcus aureus (MRSA) | - | 0.12 - >8.0 | [8] |

| Levofloxacin | Escherichia coli | - | ≤0.06 - 2 | [8] |

| Levofloxacin | Pseudomonas aeruginosa | - | 0.5 - >512 | [8] |

Table 2: Comparative MIC values of non-fluorinated quinolones and levofloxacin against various bacterial strains.

The data indicates that while non-fluorinated quinolones may exhibit reduced activity against Gram-negative bacteria like Pseudomonas aeruginosa, they can retain significant potency against Gram-positive pathogens, including resistant strains[1].

Experimental Protocols

The determination of the mechanism of action and antibacterial activity of compounds like this compound relies on standardized and reproducible experimental protocols.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing assay buffer (typically Tris-HCl, KCl, MgCl₂, and DTT), ATP, and relaxed circular plasmid DNA as the substrate.

-

Compound Addition: Varying concentrations of this compound (or a control inhibitor like levofloxacin) are added to the reaction mixtures.

-

Enzyme Addition: The reaction is initiated by the addition of a purified bacterial DNA gyrase.

-

Incubation: The mixture is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped, often by the addition of a stop solution containing a chelating agent (EDTA) and a detergent (SDS).

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth.

Conclusion and Future Directions

This compound, while exhibiting a similar mechanism of action to its fluorinated parent compound by targeting bacterial DNA gyrase, demonstrates a quantitative reduction in inhibitory potency. This underscores the critical role of the C-6 fluorine atom in the broad-spectrum efficacy of fluoroquinolones. Nevertheless, the retained activity of non-fluorinated quinolones, particularly against certain Gram-positive and resistant pathogens, suggests that the defluoro-quinolone scaffold may serve as a valuable starting point for the development of novel antibacterial agents with potentially different pharmacological profiles and safety considerations. Further research is warranted to fully elucidate the antibacterial spectrum of this compound and to explore structural modifications that could enhance its potency and spectrum of activity.

References

- 1. In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levofloxacin in vitro activity: Results from an international comparative study with ofloxacin and ciprofloxacin [edoc.unibas.ch]

- 3. In vitro activity of levofloxacin against recent Gram-negative nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Defluoro Levofloxacin: A Comprehensive Technical Guide

CAS Number: 117620-85-6

This in-depth technical guide provides core identification information, analytical methodologies, and insights into the biological activity of Defluoro Levofloxacin for researchers, scientists, and drug development professionals.

Core Identification

This compound, also known as 9-Desfluoro Levofloxacin, is a key impurity and a non-fluorinated analog of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[1] Its unique chemical structure and properties are crucial for its identification and quantification in pharmaceutical preparations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117620-85-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₂₁N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 343.38 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | --INVALID-LINK-- |

| Appearance | Off-White to Yellow Solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO, slightly soluble in methanol (B129727) with sonication and heating, insoluble in water. | --INVALID-LINK-- |

Analytical Identification and Quantification

Accurate identification and quantification of this compound are critical for quality control in the pharmaceutical industry. Various analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of this compound.

Table 2: HPLC Method Parameters for Levofloxacin and its Impurities

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm[1] | Purospher®STAR RP-18 endcapped (5 μm) 250 x 4.6 mm[2] |

| Mobile Phase | Buffer and methanol (70:30 v/v)[1] | Gradient |

| Buffer | 8.5g ammonium (B1175870) acetate, 1.25g cupric sulphate, and 1g L-Isoleucine in 1000ml water[1] | Not specified |

| Flow Rate | 0.7 ml/min[1] | 0.8 mL/min[2] |

| Column Temperature | 42°C[1] | Not specified |

| Detection | UV at 340 nm[1] | UV at 360 nm[2] |

| Injection Volume | 25 µL[1] | 25 µL[2] |

| Run Time | 60 min[1] | Not specified |

Table 3: LC-MS/MS Method Parameters for Levofloxacin and Related Compounds

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II[3] |

| Column | Zorbax SB-C18[4] |

| Mobile Phase | Acetonitrile and 0.1% (v/v) formic acid in water (17:83 v/v)[4] |

| Flow Rate | 1 mL/min[4] |

| Column Temperature | 50°C[4] |

| Mass Spectrometer | Ion trap mass spectrometer with electrospray positive ionization[4] |

| Detection Mode | Multiple reaction monitoring (MRM)[4] |

| Injection Volume | 1 µL[4] |

Spectroscopic Data

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Signals corresponding to the tricyclic core, methyl group, and piperazine (B1678402) moiety are expected. The absence of a fluorine atom will significantly alter the splitting patterns and chemical shifts of adjacent protons compared to Levofloxacin. |

| ¹³C NMR | Characteristic peaks for the carbonyl, aromatic, and aliphatic carbons are anticipated. The carbon atom where the fluorine is absent will show a significant upfield shift compared to the corresponding carbon in Levofloxacin. |

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 344.16 |

| Major Fragments | Fragmentation is likely to involve the loss of the carboxylic acid group, cleavage of the piperazine ring, and other characteristic fragmentations of the quinolone core. |

Table 6: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3200-2500 (broad) |

| C-H (Aromatic/Aliphatic) | 3100-2850 |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=O (Ketone) | 1685-1665 |

| C=C (Aromatic) | 1600-1450 |

| C-N | 1350-1000 |

| C-O | 1300-1000 |

Experimental Protocols

HPLC Method for Quantification of this compound

This protocol is adapted from established methods for Levofloxacin and its impurities.[1]

-

Preparation of Mobile Phase: Dissolve 8.5g of ammonium acetate, 1.25g of cupric sulphate, and 1.0g of L-Isoleucine in 1000ml of HPLC-grade water to prepare the buffer. Mix the buffer with methanol in a 70:30 (v/v) ratio. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (mobile phase) to obtain a known concentration.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V C18, 250 x 4.6mm, 5µm.

-

Flow Rate: 0.7 ml/min.

-

Column Temperature: 42°C.

-

Injection Volume: 25 µL.

-

Detection: UV at 340 nm.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.

DNA Gyrase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of fluoroquinolones on bacterial DNA gyrase.[2][5][6]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 5% SDS, 25% glycerol, and 0.25 mg/mL bromophenol blue).

-

Agarose (B213101) Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis to separate supercoiled and relaxed DNA.

-

Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Biological Activity and Mechanism of Action

This compound, like other fluoroquinolones, exhibits its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs during DNA unwinding for replication and transcription. The inhibition of topoisomerase IV interferes with the separation of daughter chromosomes after DNA replication. This disruption of essential cellular processes ultimately leads to bacterial cell death.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for HPLC analysis.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. syncsci.com [syncsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. shimadzu.com [shimadzu.com]

Defluoro Levofloxacin Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defluoro Levofloxacin (B1675101), a key impurity and potential degradation product of the widely used fluoroquinolone antibiotic Levofloxacin, is of significant interest in pharmaceutical research and development. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products. This technical guide provides a comprehensive overview of the potential degradation products of Defluoro Levofloxacin, based on established knowledge of Levofloxacin's degradation pathways. The methodologies for conducting forced degradation studies and identifying degradation products are detailed to aid researchers in this critical area of study.

This compound plays a role in the study of fluoroquinolone antibiotics, particularly in the analysis of metabolic pathways, where it aids in the identification of degradation products and in understanding the stability of levofloxacin under different conditions[1]. Due to its structural similarity to levofloxacin, it is also utilized in bioanalytical assays to evaluate drug purity, identify impurities, and validate analytical methods[1].

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies are performed under more severe conditions than accelerated stability studies and are essential for understanding the intrinsic stability of a drug substance.

Experimental Protocol: Forced Degradation of this compound

This section outlines a comprehensive experimental protocol for conducting forced degradation studies on this compound. The conditions are adapted from established methods for Levofloxacin and are designed to induce degradation through hydrolysis, oxidation, and photolysis.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N hydrochloric acid.

-

Heat the solution at 80°C for 2 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N sodium hydroxide.

-

Heat the solution at 80°C for 2 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. Significant degradation of levofloxacin has been observed under oxidative stress[2].

-

-

Thermal Degradation:

-

Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

-

Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the solid drug substance to UV light (254 nm) and fluorescent light for an appropriate duration as per ICH guidelines.

-

Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

-

3. Analysis:

-

Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS).

-

Use an appropriate column, such as a C18 column, and a suitable mobile phase to achieve good separation of the parent drug and its degradation products.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 294 nm for levofloxacin and its derivatives) and a mass spectrometer for identification of the degradation products based on their mass-to-charge ratio (m/z).

Potential Degradation Products of this compound

Based on the known degradation pathways of Levofloxacin, the following table summarizes the potential degradation products of this compound. The primary degradation pathway is expected to involve modifications to the piperazine (B1678402) ring and the carboxylic acid group.

| Potential Degradation Product | Proposed Structure | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Notes |

| This compound N-oxide | C₁₈H₂₁N₃O₅ | 359.38 | 360.15 | Oxidation of the piperazine nitrogen. Levofloxacin N-oxide is a known degradation product of levofloxacin.[3] |

| Desmethyl this compound | C₁₇H₁₉N₃O₄ | 329.35 | 330.14 | N-demethylation of the piperazine ring. |

| Decarboxy this compound | C₁₇H₂₂N₃O₂ | 300.38 | 301.17 | Loss of the carboxylic acid group. |

| This compound Piperazine Ring Cleavage Product | Variable | Variable | Variable | Further degradation can lead to the opening of the piperazine ring. |

Experimental Workflow and Degradation Pathway Visualization

The following diagrams, created using the DOT language, visualize the experimental workflow for forced degradation studies and the proposed degradation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the potential degradation products of this compound. By leveraging the extensive knowledge of Levofloxacin's stability and degradation, researchers can effectively design and execute forced degradation studies for this compound. The provided experimental protocol and proposed degradation pathway serve as a valuable resource for scientists and drug development professionals working to ensure the quality and safety of fluoroquinolone antibiotics. Further experimental work is necessary to definitively identify and characterize the degradation products of this compound and to establish its complete degradation profile.

References

- 1. This compound [myskinrecipes.com]

- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of Defluoro Levofloxacin

Introduction

Defluoro Levofloxacin (B1675101), also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a known impurity and degradation product of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Defluoro Levofloxacin in bulk drug substances and pharmaceutical dosage forms.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate this compound from Levofloxacin and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

Levofloxacin Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Sodium dihydrogen orthophosphate dihydrate (Analytical grade)

-

Triethylamine (B128534) (TEA) (HPLC grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (Milli-Q or equivalent)

Equipment

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods developed for Levofloxacin and its related substances.[2][3][4]

| Parameter | Condition |

| Column | ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with orthophosphoric acid) and methanol in a simple linear gradient.[2] Alternatively, an isocratic elution with a buffer and methanol (68:32 v/v) can be used.[4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection Wavelength | 294 nm[2] |

| Run Time | Approximately 30 minutes |

Preparation of Solutions

-

Buffer Preparation (pH 6.0): Dissolve an appropriate amount of sodium dihydrogen orthophosphate dihydrate in water to make a 25 mM solution. Add 0.5% (v/v) of triethylamine and adjust the pH to 6.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Prepare the mobile phase according to the selected gradient or isocratic conditions. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the bulk drug substance or the contents of the pharmaceutical dosage form in the mobile phase to achieve a suitable concentration for analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][5] Stress conditions should include:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 105 °C

-

Photolytic Degradation: Exposure to UV light

The results of these studies will help in identifying the potential degradation products and ensuring that they are well-separated from the this compound peak.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 0.1 - 10 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD (µg/mL) | 0.03 |

| LOQ (µg/mL) | 0.1 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study for Levofloxacin.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. akjournals.com [akjournals.com]

Application Notes and Protocols for the Quantitative Analysis of Defluoro Levofloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Defluoro Levofloxacin (B1675101), a known impurity and metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The following protocols are intended for use in quality control of pharmaceutical formulations and for research purposes in pharmacokinetic and drug metabolism studies.

Introduction

Defluoro Levofloxacin, chemically known as (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a significant related substance of Levofloxacin.[1][2] Its quantitative determination is crucial for ensuring the purity, safety, and efficacy of Levofloxacin drug products. Due to its structural similarity to the parent drug, it is also utilized in bioanalytical assays to assess drug purity and validate analytical methods.[3] The analytical methods detailed below are designed to provide accurate and precise quantification of this compound in various sample matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and understanding the behavior of the analyte during analysis.

| Property | Value | Reference |

| Molecular Formula | C18H21N3O4 | [1][2] |

| Molecular Weight | 343.38 g/mol | [1][4] |

| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | [1] |

| Melting Point | 217-223 °C | [2] |

| Boiling Point (Predicted) | 561.4±50.0 °C | [2] |

| Density (Predicted) | 1.43±0.1 g/cm3 | [2] |

Quantitative Analysis Protocols

Two primary analytical techniques are recommended for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: HPLC-UV Method for Pharmaceutical Formulations

This protocol is adapted from established methods for the analysis of Levofloxacin and its impurities in tablet dosage forms.[3]

Objective: To quantify this compound in pharmaceutical preparations.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

-

Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm) or equivalent.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Ammonium (B1175870) acetate, cupric sulfate, L-Isoleucine, and methanol (B129727) (HPLC grade).

-

This compound reference standard.

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (70:30 v/v). |

| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 42°C |

| Injection Volume | 25 µL |

| Detector Wavelength | 340 nm |

| Run Time | 60 min |

Procedure:

-

Preparation of Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a series of standard solutions of known concentrations.

-

Preparation of Sample Solution (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of Levofloxacin and transfer to a volumetric flask.

-

Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Data Presentation:

| Parameter | Value |

| Linearity Range | To be determined by the user |

| Limit of Detection (LOD) | To be determined by the user |

| Limit of Quantification (LOQ) | To be determined by the user |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Protocol 2: LC-MS/MS Method for Biological Samples

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum, adapted from methods for Levofloxacin analysis.[5][6]

Objective: To quantify this compound in human plasma.

Instrumentation and Materials:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Zorbax SB-C18 column (or equivalent).

-

Methanol and formic acid (LC-MS grade).

-

This compound reference standard.

-

Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and 0.1% (v/v) formic acid in water (isocratic or gradient elution to be optimized) |

| Column | Zorbax SB-C18 (or equivalent) |

| Flow Rate | To be optimized (e.g., 0.5 - 1.0 mL/min) |

| Column Temperature | 50°C |

| Injection Volume | 1-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard solution of this compound |

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). Spike blank plasma with known concentrations of this compound to prepare calibration standards and QC samples.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.

-

Add a protein precipitating agent (e.g., methanol) in a 3:1 ratio (v/v).

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a small aliquot into the LC-MS/MS system.

-

-

Analysis: Analyze the prepared samples using the defined LC-MS/MS method.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation:

| Parameter | Value |

| Linearity Range | e.g., 0.1 - 10.0 µg/mL |

| Lower Limit of Quantification (LLOQ) | e.g., 0.1 µg/mL |

| Precision (CV%) | < 15% |

| Accuracy (Bias%) | Within ±15% |

| Recovery | > 85% |

Visualization of Methodologies and Pathways

Experimental Workflow for HPLC Analysis

References

Application Notes and Protocols for Defluoro Levofloxacin Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin or Levofloxacin USP Related Compound F, is a critical reference standard for the quality control and analytical development of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a known impurity, its accurate identification and quantification are essential for ensuring the safety and efficacy of Levofloxacin drug products. These application notes provide detailed protocols for the use of this compound reference standard in analytical procedures, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to a cessation of DNA processes, ultimately resulting in bacterial cell death. The presence of impurities such as this compound may impact the drug's efficacy and safety profile, necessitating strict control.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as a reference standard.

| Property | Value | Reference |

| Chemical Name | (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [7] |

| Synonyms | 9-Desfluoro levofloxacin, Levofloxacin USP Related Compound F, Levofloxacin EP Impurity D | [1][8] |

| CAS Number | 117620-85-6 | [7] |

| Molecular Formula | C₁₈H₂₁N₃O₄ | [7] |

| Molecular Weight | 343.38 g/mol | [7] |

| Appearance | Off-White to Yellow Solid | |

| Solubility | Slightly soluble in DMSO and Methanol (with sonication and heating). Insoluble in water. | |

| Storage | 2-8°C, under inert atmosphere |

Application: Quantification of this compound in Levofloxacin Drug Substance and Product

The following protocol outlines a typical HPLC method for the determination of this compound in Levofloxacin samples. This method is intended as a guide and may require optimization for specific matrices or instrumentation.

Experimental Protocol: HPLC Analysis

1. Materials and Reagents:

-

This compound Reference Standard

-

Levofloxacin Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate

-

Cupric sulfate (B86663) pentahydrate

-

L-Isoleucine

-

Water (HPLC grade or purified)

-

Phosphoric acid (for pH adjustment)

2. Chromatographic Conditions (Example Method):

| Parameter | Condition |

| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Buffer: Methanol (70:30, v/v) Buffer Preparation: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate pentahydrate, and 1.0 g of L-Isoleucine in 1000 mL of water. |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 42°C |

| Detection Wavelength | 340 nm |

| Injection Volume | 25 µL |

| Run Time | 60 minutes |

3. Preparation of Solutions:

-

Diluent: Mobile Phase (Buffer:Methanol, 70:30, v/v)

-

Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve about 20 mg of Levofloxacin reference standard in 100 mL of diluent.

-

Standard Solution (Levofloxacin): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent. Further dilute 5.0 mL of this solution to 25.0 mL with diluent.

-

Reference Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent to obtain a known concentration.

-

Spiked Sample Solution (for method validation): Prepare a solution of the Levofloxacin drug substance or product at a suitable concentration and spike with a known amount of this compound reference standard.

4. System Suitability: Inject the standard solution and verify system suitability parameters. The relative standard deviation (RSD) for replicate injections should be not more than 2.0%, and the tailing factor for the Levofloxacin peak should be not more than 1.8.

5. Analysis Procedure: Inject the blank (diluent), the this compound reference standard solution, the Levofloxacin standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

6. Calculation: Calculate the percentage of this compound in the sample using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

-

Area_impurity is the peak area of this compound in the sample chromatogram.

-

Area_standard is the peak area of this compound in the reference standard chromatogram.

-

Conc_standard is the concentration of the this compound reference standard.

-

Conc_sample is the concentration of the Levofloxacin sample.

-

Purity_standard is the purity of the this compound reference standard.

Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for an HPLC method for the analysis of related substances in Levofloxacin. Specific values for this compound should be established during method validation in your laboratory.

| Parameter | Typical Acceptance Criteria | Illustrative Value |

| Specificity | The method must be able to resolve this compound from Levofloxacin and other potential impurities. | Peak purity of this compound is demonstrated. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |

| Range | Typically from LOQ to 150% of the specification limit for the impurity. | LOQ - 1.5 µg/mL |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0% | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |

Visualizations

Mechanism of Action of Levofloxacin

The following diagram illustrates the mechanism of action of Levofloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.

Caption: Mechanism of action of Levofloxacin.

Experimental Workflow for Impurity Analysis

This diagram outlines the typical workflow for using the this compound reference standard for impurity profiling in a pharmaceutical quality control setting.

Caption: Workflow for impurity analysis.

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality and safety of Levofloxacin products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts. Adherence to validated analytical methods and the proper use of reference standards are paramount in maintaining the integrity of pharmaceutical manufacturing and development. It is recommended that each laboratory validates the chosen analytical method for its specific use to ensure accurate and reliable results.

References

- 1. uspnf.com [uspnf.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. jnu.ac.bd [jnu.ac.bd]

- 7. [Levofloxacin Related Compound F (25 mg) ((S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid)] - CAS [117620-85-6] [store.usp.org]

- 8. tlcstandards.com [tlcstandards.com]

Application Notes and Protocols for Impurity Profiling of Levofloxacin Using Defluoro Levofloxacin

Introduction

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] The quality, safety, and efficacy of pharmaceutical products are of utmost importance and are ensured through rigorous control of impurities.[3] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4] Defluoro Levofloxacin, also known as (S)-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, is a known process-related impurity and a degradation product of Levofloxacin.[1][6][7] Its presence in Levofloxacin drug substances and products must be monitored and controlled within acceptable limits.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the impurity profiling of Levofloxacin. The intended audience for this document includes researchers, scientists, and drug development professionals involved in the quality control and analytical development of Levofloxacin.

Regulatory Framework for Impurity Control

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for impurities based on the maximum daily dose of the drug.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Source: Adapted from ICH Q3A(R2) and Q3B(R2) guidelines.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for the analysis of Levofloxacin and its impurities, including this compound.

Table 2: Chromatographic Performance and System Suitability

| Parameter | Typical Value | Acceptance Criteria |

| Retention Time (Levofloxacin) | ~6.5 - 15 min | Consistent Retention Time |

| Retention Time (this compound) | Varies based on method | Well-resolved from Levofloxacin and other impurities |

| Tailing Factor (Levofloxacin) | < 1.5 | ≤ 2.0 |

| Theoretical Plates (Levofloxacin) | > 2000 | > 2000 |

| Resolution (between adjacent peaks) | > 2.0 | ≥ 1.5 |

Table 3: Method Validation Data for this compound

| Parameter | Typical Value |

| Linearity Range (µg/mL) | 0.05 - 5.0 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | ~0.02 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.06 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Protocols

The following protocols describe a typical High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Levofloxacin, with a focus on the identification and quantification of this compound.

Protocol 1: Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a buffer solution by dissolving 8.5g of ammonium (B1175870) acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000ml of HPLC grade water.[1]

-

The mobile phase consists of a 70:30 (v/v) mixture of the buffer and methanol.[1]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Diluent Preparation:

-

Use the mobile phase as the diluent.

-

-

Standard Solution Preparation:

-

Levofloxacin Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of Levofloxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

This compound Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the diluent to achieve a final concentration suitable for the calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

-

-

Sample Preparation (Levofloxacin Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 100 mg of Levofloxacin and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to dissolve the Levofloxacin.

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Protocol 2: HPLC Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[1]

-

Mobile Phase: As described in Protocol 1.

-

Flow Rate: 0.7 mL/min.[1]

-

Column Temperature: 42°C.[1]

-

Detector Wavelength: 340 nm.[1]

-

Injection Volume: 25 µL.[1]

-

Run Time: 60 minutes.[1]

Protocol 3: Data Analysis and Calculations

-

System Suitability:

-

Inject the Levofloxacin working standard solution five times.

-

Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates. The results should meet the criteria specified in Table 2.

-

-

Identification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample using the external standard method based on the peak area response from the calibration curve.

-

The percentage of this compound impurity can be calculated using the following formula:

Where:

-

Area_impurity is the peak area of this compound in the sample chromatogram.

-

Area_standard is the peak area of this compound in the standard chromatogram.

-

Conc_standard is the concentration of the this compound standard solution.

-

Conc_sample is the concentration of the Levofloxacin sample solution.

-

Visualizations

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102775424A - Preparation method for levofloxacin impurity - Google Patents [patents.google.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. vjol.info.vn [vjol.info.vn]

- 7. johronline.com [johronline.com]

LC-MS/MS method for "Defluoro Levofloxacin" detection

An LC-MS/MS method for the sensitive and selective detection of Defluoro Levofloxacin, a potential impurity or degradation product of the widely used antibiotic Levofloxacin, is critical for pharmaceutical quality control and drug development. This document provides a detailed application note and protocol for the quantification of this compound in pharmaceutical substances and formulations.

Application Note

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. This compound is a potential process-related impurity or degradation product where the fluorine atom at the C-8 position of the quinolone ring is substituted. Its monitoring and quantification are essential to ensure the quality and safety of Levofloxacin. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The analyte is separated from the active pharmaceutical ingredient (API), Levofloxacin, and other potential impurities using reversed-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity and allows for accurate quantification even at low levels.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the LC-MS/MS method for this compound. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Linearity Range | 0.15 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Levofloxacin reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Pharmaceutical substance or formulation containing Levofloxacin

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | See table below |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

4. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.0 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 344.2 | 299.1 | 20 |

| Levofloxacin | 362.2 | 318.2 | 22 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

5. Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions with the initial mobile phase composition to prepare working standard solutions for the calibration curve.

-

-

Sample Preparation (for drug substance):

-

Accurately weigh and dissolve the Levofloxacin drug substance in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Further dilute the sample solution with the initial mobile phase to bring the expected concentration of this compound within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Sample Preparation (for drug product - e.g., tablets):

-

Grind a representative number of tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to a single dose of Levofloxacin and transfer it to a volumetric flask.

-

Add a suitable extraction solvent (e.g., methanol or a mixture of water and acetonitrile) and sonicate for 15-20 minutes to ensure complete extraction.

-

Dilute to the mark with the extraction solvent.

-

Centrifuge a portion of the extract and dilute the supernatant with the initial mobile phase to the desired concentration.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

6. Data Analysis

-

Acquire the data using the instrument's software.

-

Integrate the peak areas for the MRM transitions of this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

Caption: Logical relationship of the analytical method components.

References

Protocol for the Identification of Defluoro Levofloxacin in Pharmaceutical Formulations

Application Note & Protocol: ANP-DFL-001

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Defluoro Levofloxacin is a known impurity of Levofloxacin, identified as Levofloxacin EP Impurity D and Levofloxacin Related Compound F (USP).[][4][5][6] Its chemical formula is C18H21N3O4 and it has a molecular weight of 343.38 g/mol .[5][7] The chemical name is (3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.[][7] This document provides a detailed protocol for the identification of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC).

The monitoring and control of impurities in pharmaceutical products are critical for ensuring drug safety and quality, as mandated by regulatory bodies. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Levofloxacin.

Principle

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection to separate this compound from Levofloxacin and other related substances.[8][9] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a qualified reference standard.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| This compound Reference Standard | >95% Purity | Commercially Available |

| Levofloxacin Reference Standard | USP/EP Grade | Commercially Available |

| Acetonitrile (ACN) | HPLC Grade | |

| Methanol (B129727) | HPLC Grade | |

| Water | HPLC Grade/Milli-Q | |

| Ammonium (B1175870) Acetate | Analytical Grade | |

| Cupric Sulfate | Analytical Grade | |

| L-Isoleucine | Analytical Grade | |

| Phosphoric Acid | Analytical Grade | |